molecular formula C9H6BrNO2 B11873894 3-Acetyl-5-bromo-2-hydroxybenzonitrile

3-Acetyl-5-bromo-2-hydroxybenzonitrile

Cat. No.: B11873894
M. Wt: 240.05 g/mol
InChI Key: GDWHACSPUNMCKG-UHFFFAOYSA-N
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Description

3-Acetyl-5-bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzonitrile, featuring an acetyl group at the 3-position, a bromine atom at the 5-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-bromo-2-hydroxybenzonitrile typically involves the following steps:

    Acetylation: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Hydroxylation: The hydroxyl group can be introduced through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and minimizing by-products. This often includes the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-bromo-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-acetyl-5-bromo-2-hydroxybenzoic acid.

    Reduction: Formation of 3-acetyl-5-bromo-2-hydroxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-Acetyl-5-bromo-2-hydroxybenzonitrile is primarily used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

Reaction TypeProducts Formed
Oxidation 3-acetyl-5-bromo-2-hydroxybenzoic acid
Reduction 3-acetyl-5-bromo-2-hydroxybenzylamine
Electrophilic Substitution Various substituted derivatives depending on nucleophiles

The presence of the bromine atom enhances its electrophilic character, facilitating substitution reactions that are crucial in organic synthesis.

Biology

Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications:

  • Antimicrobial Activity : The compound has been evaluated for its efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results .
  • Anticancer Research : Investigations into its cytotoxic effects on cancer cell lines reveal its potential as a lead compound in cancer drug development .

Medicine

The compound is being explored for its role as a pharmaceutical intermediate. Its structural features allow it to bind effectively to biological targets, which is essential for drug design:

  • Enzyme Inhibition : The combination of hydroxyl and nitrile groups contributes to binding affinity with enzymes, suggesting potential use in developing enzyme inhibitors.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals, dyes, and polymers. Its versatility makes it valuable for synthesizing various industrial compounds.

Case Study 1: Antimicrobial Activity Evaluation

A study assessed the antimicrobial activity of derivatives of this compound against several bacterial strains. The results indicated that modifications to the hydroxyl group significantly enhanced antibacterial properties, demonstrating the compound's potential in developing new antibiotics.

Case Study 2: Drug Development

Research focusing on the compound's enzyme inhibition capabilities highlighted its effectiveness against specific cancer-related enzymes. This study provided insights into structural modifications that could improve potency and selectivity for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-bromo-2-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like the hydroxyl, acetyl, and nitrile groups allows it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby influencing its activity.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-2-hydroxybenzonitrile: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Bromo-2-hydroxybenzonitrile: Lacks the acetyl group, which may influence its solubility and chemical properties.

    3-Bromo-2-hydroxybenzonitrile:

Uniqueness

3-Acetyl-5-bromo-2-hydroxybenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the bromine atom enhances its electrophilicity, while the acetyl and hydroxyl groups provide sites for further chemical modifications.

Biological Activity

3-Acetyl-5-bromo-2-hydroxybenzonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8BrNO2\text{C}_10\text{H}_8\text{Br}\text{N}\text{O}_2

This compound features:

  • An acetyl group at the 3-position,
  • A bromo substituent at the 5-position,
  • A hydroxy group at the 2-position,
  • A nitrile functional group.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of HIV-1 integrase, an enzyme crucial for viral replication. The inhibition mechanism occurs through two main steps: 3′-end processing and strand transfer, both critical for integrating viral DNA into the host genome .

Structure-Activity Relationships (SAR)

Studies have demonstrated that modifications to the compound's structure can significantly influence its biological activity. For instance:

  • Halogen Substituents : The presence of bromine enhances inhibitory potency against integrase compared to other halogens due to steric and electronic effects .
  • Electron Donating Groups : The introduction of electron-donating groups has been shown to improve activity, suggesting that electronic properties play a vital role in binding affinity .

Biological Activity Data

The following table summarizes the biological activities reported for this compound, particularly focusing on its inhibitory effects against HIV-1 integrase:

Activity IC50 Value (μM) Reference
Strand Transfer Inhibition5
3′-End Processing Inhibition11
General Antiviral ActivityVaries

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • HIV Research : In a study focused on HIV integrase inhibitors, this compound exhibited significant inhibitory activity, with a noted IC50 value of 5 μM against strand transfer activity. This suggests its potential as a lead compound for developing new antiretroviral therapies .
  • Cancer Research : Preliminary investigations into the anticancer properties of related compounds suggest that derivatives of this compound may also exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound remains limited .
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, indicating that structural modifications could enhance efficacy against bacterial strains .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

3-acetyl-5-bromo-2-hydroxybenzonitrile

InChI

InChI=1S/C9H6BrNO2/c1-5(12)8-3-7(10)2-6(4-11)9(8)13/h2-3,13H,1H3

InChI Key

GDWHACSPUNMCKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1O)C#N)Br

Origin of Product

United States

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